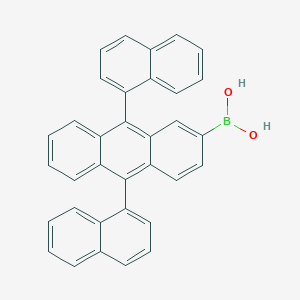
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is an organic compound with the molecular formula C34H23BO2. It is a boronic acid derivative that features a complex structure with naphthalene and anthracene moieties.
Biochemical Analysis
Biochemical Properties
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules through mechanisms such as hydrogen bonding and van der Waals forces . For instance, it can bind to enzymes like β-1,3-glucanase and NADPH nitrate reductase, influencing their activity and stability
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, this compound has been shown to alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term experiments . Its effects on cellular function can change over time, with potential long-term impacts on cell viability and metabolism . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in oxidative stress responses and energy metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be targeted to specific organelles or compartments within the cell, where it interacts with biomolecules and influences cellular processes . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere and elevated temperatures to ensure high yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The naphthalene and anthracene moieties contribute to its electronic properties, enabling its use in organic electronics .
Comparison with Similar Compounds
Similar Compounds
9,10-di(Naphthalen-2-yl)anthracene: Similar in structure but with naphthalene groups at different positions.
9,10-diphenylanthracene: Lacks the boronic acid group but has similar electronic properties.
9,10-di(Naphthalen-1-yl)anthracene: Similar structure without the boronic acid group.
Uniqueness
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring molecular recognition and electronic properties .
Properties
IUPAC Name |
(9,10-dinaphthalen-1-ylanthracen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23BO2/c36-35(37)24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21,36-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDFKLIZTVUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631124 |
Source


|
| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867044-35-7 |
Source


|
| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
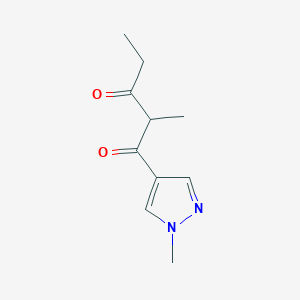
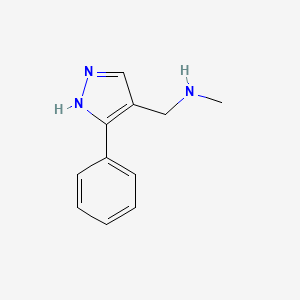
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
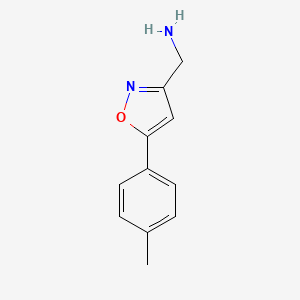
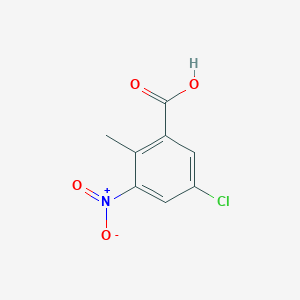
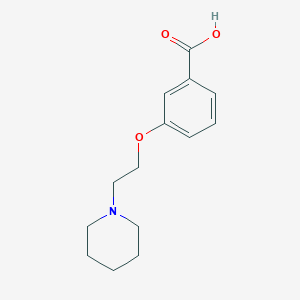
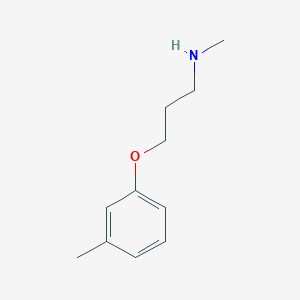
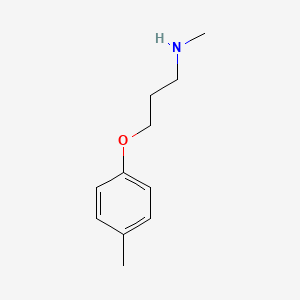
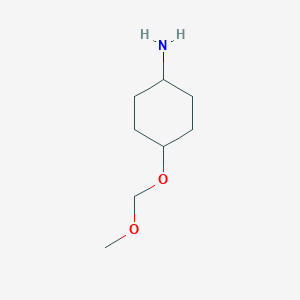
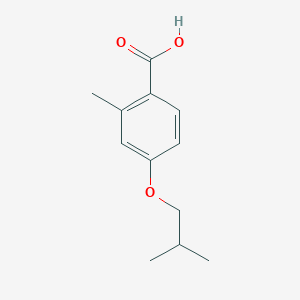
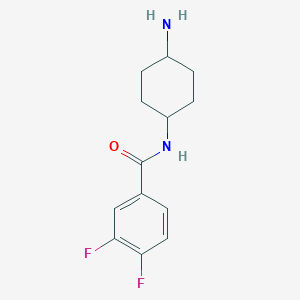
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)
